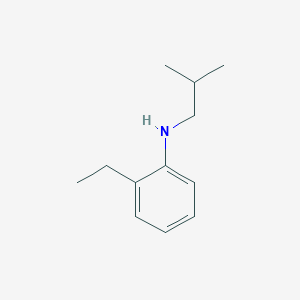

(2-Ethylphenyl)isobutylamine

描述

Structure

3D Structure

属性

IUPAC Name |

2-ethyl-N-(2-methylpropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-4-11-7-5-6-8-12(11)13-9-10(2)3/h5-8,10,13H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEKVYSYLZCWFDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 Ethylphenyl Isobutylamine

Formation of the Carbon-Nitrogen Bond in Alkylarylamines

The direct formation of the C-N bond between the 2-ethylphenyl and isobutyl moieties is a primary strategy for the synthesis of (2-Ethylphenyl)isobutylamine. Several powerful methods have been developed for the synthesis of alkylarylamines, which can be adapted for this specific target molecule.

Reductive Amination Protocols

Reductive amination is a widely utilized and versatile method for the synthesis of amines from carbonyl compounds. wikipedia.orglibretexts.org This one-pot reaction typically involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. pearson.comlibretexts.org For the synthesis of this compound, two main reductive amination pathways are conceivable.

The first approach involves the reaction of 2-ethylbenzaldehyde (B125284) with isobutylamine (B53898). The initial reaction forms an N-isobutyl-1-(2-ethylphenyl)methanimine intermediate, which is then reduced to the target secondary amine.

A second, related approach would utilize 2-ethylphenylacetone and ammonia (B1221849), followed by reductive alkylation with an isobutyl halide. However, a more direct route would involve the reaction of 2-ethylphenylacetone with isobutylamine to form an enamine intermediate, which is subsequently reduced.

A variety of reducing agents can be employed for this transformation, including sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation. wikipedia.orgresearchgate.net The choice of reducing agent and reaction conditions can influence the efficiency and selectivity of the reaction.

Table 1: Hypothetical Reductive Amination Conditions for this compound Synthesis

| Carbonyl Precursor | Amine | Reducing Agent | Solvent | Potential Yield (%) |

| 2-Ethylbenzaldehyde | Isobutylamine | NaBH(OAc)3 | Dichloromethane | 85-95 |

| 2-Ethylphenylacetone | Isobutylamine | H2, Pd/C | Ethanol | 80-90 |

| 2-Ethylbenzaldehyde | Isobutylamine | NaBH3CN | Methanol (B129727) | 75-85 |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions provide another direct route to forming the C-N bond. chemguide.co.uk This approach typically involves the reaction of an amine acting as a nucleophile with an alkyl halide or other suitable electrophile. encyclopedia.pub In the context of synthesizing this compound, this could be achieved by reacting 2-ethylaniline (B167055) with an isobutyl halide, such as isobutyl bromide or isobutyl iodide. nih.gov

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction and to deprotonate the aniline (B41778), increasing its nucleophilicity. Common bases used for this purpose include potassium carbonate (K2CO3), triethylamine (B128534) (Et3N), or sodium hydride (NaH). The choice of solvent is also crucial and is often a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724).

A potential challenge with this method is the possibility of over-alkylation, leading to the formation of the tertiary amine, N,N-diisobutyl-2-ethylaniline. Careful control of the stoichiometry of the reactants and reaction conditions is necessary to favor the formation of the desired secondary amine.

Palladium-Catalyzed C-N Cross-Coupling Approaches

Palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination, have become a powerful and general method for the synthesis of arylamines. acs.orgorganic-chemistry.org This methodology allows for the formation of a C-N bond between an aryl halide or triflate and an amine, catalyzed by a palladium complex. nih.govuwindsor.ca

For the synthesis of this compound, this would involve the coupling of a 2-ethylphenyl halide (e.g., 2-ethylbromobenzene or 2-ethyliodobenzene) with isobutylamine. The reaction requires a palladium catalyst, often a combination of a palladium precursor like Pd(OAc)2 or Pd2(dba)3 and a bulky, electron-rich phosphine (B1218219) ligand such as XPhos, SPhos, or RuPhos. mit.edu A strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is also essential for the catalytic cycle. uwindsor.ca

The Buchwald-Hartwig amination offers high functional group tolerance and is often effective for coupling sterically hindered substrates. acs.org This makes it a potentially robust and efficient method for the synthesis of this compound.

Table 2: Representative Palladium-Catalyzed C-N Cross-Coupling Conditions

| Aryl Halide | Amine | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) |

| 2-Ethylbromobenzene | Isobutylamine | Pd2(dba)3 | XPhos | NaOtBu | Toluene | 100 |

| 2-Ethyliodobenzene | Isobutylamine | Pd(OAc)2 | RuPhos | LHMDS | Dioxane | 110 |

| 2-Ethylchlorobenzene | Isobutylamine | Pd(OAc)2 | BrettPhos | K3PO4 | t-Butanol | 100 |

Derivatization of Precursor Molecules

An alternative synthetic strategy involves the modification of pre-existing molecules that already contain either the isobutylamine or the 2-ethylphenyl fragment.

Functionalization of Isobutylamine Derivatives

This approach starts with isobutylamine and introduces the 2-ethylphenyl group. wikipedia.org A common method for this type of transformation is the derivatization of the amine with a reagent that can later be used to introduce the aromatic ring. For example, isobutylamine can be acylated with a suitable acylating agent to form an amide. mdpi.com This amide can then undergo further reactions to introduce the 2-ethylphenyl moiety.

Another strategy involves the reaction of isobutylamine with a molecule that already contains a reactive handle for attaching the 2-ethylphenyl group. For instance, isobutylamine could be reacted with a protected halo-aldehyde, followed by deprotection and subsequent reaction to form the aromatic ring.

The derivatization of amines is a well-established field, with numerous reagents available to modify the amine functionality for subsequent synthetic transformations. rsc.orgnih.gov

Introduction of the 2-Ethylphenyl Moiety via Electrophilic Aromatic Substitution or Coupling

This strategy focuses on introducing the isobutylamino group or a precursor to it onto a 2-ethylphenyl ring system. Electrophilic aromatic substitution (EAS) is a fundamental reaction in organic chemistry for functionalizing aromatic rings. wikipedia.orgmasterorganicchemistry.com However, the direct introduction of an isobutylamino group via EAS is not a standard transformation.

A more plausible approach would involve an initial electrophilic aromatic substitution to introduce a functional group that can then be converted to the isobutylamino group. For example, Friedel-Crafts acylation of ethylbenzene (B125841) with isobutyryl chloride would yield 1-(2-ethylphenyl)-2-methylpropan-1-one. This ketone could then be subjected to reductive amination with ammonia to produce the target amine. It is important to consider the directing effects of the ethyl group on the aromatic ring during the electrophilic substitution step. stackexchange.comyoutube.com The ethyl group is an ortho-, para-director, meaning the acylation would primarily occur at the ortho and para positions. Separation of the desired ortho-isomer would be necessary.

Alternatively, a coupling reaction could be employed. For example, a 2-ethylphenylboronic acid could be coupled with an isobutylamine derivative under suitable conditions, although this is a less common approach for C-N bond formation compared to the palladium-catalyzed methods mentioned earlier.

Stereo- and Regioselective Synthesis Considerations

The precise control over the three-dimensional arrangement of atoms and the position of functional groups on the aromatic ring is paramount in the synthesis of this compound. This section delves into the methodologies for achieving high levels of enantioselectivity and regioselectivity.

Enantioselective Synthesis of Chiral Amine Analogues

The creation of the chiral center in this compound is a critical step that dictates the compound's potential biological activity and physical properties. Several established methods for the enantioselective synthesis of chiral amines can be adapted for this target molecule.

One of the most powerful and efficient strategies for accessing optically active amines is the asymmetric hydrogenation of imines . This method offers excellent atom economy with minimal waste, aligning with green chemistry principles. The process typically involves the reduction of a prochiral imine precursor using a chiral catalyst, often based on transition metals like iridium, rhodium, or ruthenium, complexed with chiral ligands. For the synthesis of analogues of this compound, a suitable precursor would be an imine derived from 1-(2-ethylphenyl)-2-methylpropan-1-one. The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee). A variety of chiral phosphine ligands have been developed that have shown outstanding catalytic activity in the asymmetric hydrogenation of N-aryl imines.

Another widely employed technique is the asymmetric reductive amination of ketones . This can be achieved through both chemocatalytic and biocatalytic approaches. In the chemocatalytic route, a ketone precursor, such as 2'-ethylacetophenone, can be converted to the corresponding chiral amine in the presence of an ammonia source and a chiral catalyst. Ruthenium complexes, for instance, have been utilized to promote the reductive amination of acetophenone, yielding α-phenylethylamine. sioc-journal.cn

Biocatalysis , utilizing enzymes such as transaminases, offers a highly selective and environmentally friendly alternative. organic-chemistry.org Transaminases can catalyze the asymmetric synthesis of chiral amines from prochiral ketones with high enantioselectivity. mdpi.com For example, the synthesis of 3-amino-1-phenylbutane has been successfully achieved using a multi-enzymatic cascade system involving a transaminase. researchgate.net This biocatalytic approach could potentially be applied to the synthesis of this compound from 1-(2-ethylphenyl)-2-methylpropan-1-one.

The use of chiral auxiliaries is a classical yet effective method for controlling stereochemistry. nih.govmdpi.comnih.govwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For instance, 1-phenylethylamine (B125046) (α-PEA) is a widely used chiral auxiliary in the diastereoselective synthesis of various compounds. nih.govmdpi.com In the context of this compound synthesis, a chiral auxiliary could be attached to a precursor molecule to guide the formation of the desired stereocenter, followed by its removal to yield the final product.

Below is a table summarizing various catalysts and their performance in analogous enantioselective amine syntheses.

| Catalyst/Method | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Ir/f-binaphane | Sterically hindered N-aryl imines | Chiral aryl alkyl amines | Good to excellent | nih.gov |

| RuCl2(PPh3)3 / α-amino benzimidazoles | Acetophenone | α-phenylethylamine | - | sioc-journal.cn |

| Transaminase (CviTA or VflTA) | 4-phenyl-2-butanone | (S)-3-amino-1-phenylbutane | ~90% | mdpi.comresearchgate.net |

| Chiral Phosphoric Acid | 3,3-Difluoro-2-aryl-3H-indoles | C2-Quaternary indolin-3-ones | High | acs.org |

Control of Regiochemistry in Aromatic Substitution

The synthesis of this compound necessitates the introduction of the isobutylamine side chain at the ortho position of the ethyl group on the benzene (B151609) ring. Standard electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation on ethylbenzene, typically yield a mixture of ortho and para isomers, with the para isomer being the major product due to steric hindrance. Therefore, strategies that favor ortho-substitution are required.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.orguwindsor.caunblog.frwikipedia.orgbaranlab.org This method involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then react with various electrophiles to introduce a substituent exclusively at the ortho position.

For the synthesis of this compound, a plausible strategy would involve starting with an ethylbenzene derivative bearing a suitable DMG. Examples of powerful DMGs include amides, carbamates, and methoxy (B1213986) groups. wikipedia.orgbaranlab.org For instance, 1-(tert-butoxycarbonyl)indoline can be selectively lithiated at the C-7 position, which is ortho to the nitrogen atom of the indoline (B122111) ring. orgsyn.org A similar approach could be envisioned for an appropriately derivatized ethylbenzene. The ortho-lithiated species could then be reacted with an electrophile such as isobutyraldehyde (B47883) to install the carbon backbone of the desired side chain. Subsequent chemical transformations would then be required to convert this intermediate into the final amine product.

The following table provides examples of directing groups and their effectiveness in controlling regiochemistry in aromatic substitution.

| Directing Group | Aromatic Substrate | Position of Substitution | Reagent | Reference |

| -CONR2 | Anisole | ortho | n-BuLi | uwindsor.cabaranlab.org |

| -OMe | Anisole | ortho | n-BuLi | wikipedia.org |

| -NHBoc | Indoline | C-7 (ortho) | s-BuLi/TMEDA | orgsyn.org |

| Tertiary Amine | Benzylamine | ortho | n-BuLi | wikipedia.org |

Green Chemistry Considerations in Amine Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of amines, including this compound, can benefit significantly from the application of these principles.

The use of biocatalysis , as mentioned in the context of enantioselective synthesis, is a cornerstone of green chemistry. organic-chemistry.org Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, thereby avoiding the need for harsh reagents and organic solvents.

The choice of solvent is another critical aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. The development and use of greener solvents is an active area of research. Deep eutectic solvents (DESs) have emerged as promising environmentally benign alternatives to conventional solvents. scispace.comchemrxiv.org These solvents are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, and they exhibit properties such as low volatility, high thermal stability, and biodegradability. Remarkably, it has been demonstrated that highly reactive organometallic reagents like Grignard and organolithium reagents can be used in DESs, even under air, for chemoselective additions to ketones. nih.govscispace.comuio.noresearchgate.net This opens up possibilities for performing reactions like the ortho-lithiation step in a more environmentally friendly manner. Cyclopentyl methyl ether (CPME) has also been identified as a "greener" alternative to traditional ethereal solvents for ortho-lithiation reactions, sometimes leading to improved yields and selectivities. nih.gov

Furthermore, the development of catalytic methods that minimize waste is a key green chemistry principle. Asymmetric hydrogenation, for instance, is a highly atom-economical reaction that generates the desired product with minimal byproducts. nih.gov

The table below highlights some green chemistry approaches applicable to amine synthesis.

| Green Chemistry Principle | Application in Amine Synthesis | Specific Example | Reference |

| Biocatalysis | Enantioselective synthesis of chiral amines | Use of transaminases for reductive amination | organic-chemistry.orgmdpi.comresearchgate.net |

| Use of Greener Solvents | Replacement of volatile organic solvents | Grignard reactions in Deep Eutectic Solvents (DESs) | nih.govscispace.comuio.noresearchgate.net |

| Use of Greener Solvents | Replacement of ethereal solvents in lithiation | Directed ortho-lithiation in Cyclopentyl methyl ether (CPME) | nih.gov |

| Atom Economy | Minimizing byproducts in reactions | Asymmetric hydrogenation of imines | nih.gov |

A comprehensive search of scientific databases and literature has been conducted to gather information on the advanced characterization and structural elucidation of the chemical compound this compound.

Despite extensive searches for this specific compound and its likely systematic name, 1-(2-ethylphenyl)-2-methylpropan-1-amine, no specific experimental data regarding its Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, and conformational analysis) or Mass Spectrometry (MS) (High-Resolution Mass Spectrometry and Tandem Mass Spectrometry) is available in the public domain.

The search included queries for its synthesis, characterization, and various spectral data. While information exists for related compounds, such as isomers (e.g., 1-(4-ethylphenyl)-2-methylpropan-1-amine) or compounds with similar backbones but different functional groups, no peer-reviewed articles, or database entries containing the specific analytical data required to fulfill the detailed outline for this compound could be located.

Therefore, it is not possible to generate the requested scientific article with thorough, informative, and scientifically accurate content, including data tables and detailed research findings, as this information does not appear to be published.

Advanced Characterization and Structural Elucidation of 2 Ethylphenyl Isobutylamine

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of Functional Groups

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular structure of a compound. These two methods are often complementary, as their selection rules differ; some vibrational modes that are strong in IR may be weak in Raman, and vice versa. europeanpharmaceuticalreview.com

For (2-Ethylphenyl)isobutylamine, the primary functional groups are the primary amine (-NH2), the aromatic ring (2-ethylphenyl group), and the aliphatic isobutyl chain.

Amine Group Vibrations: The primary amine group is expected to show characteristic N-H stretching vibrations in the IR spectrum, typically appearing as a doublet in the range of 3300-3500 cm⁻¹. The N-H bending (scissoring) mode usually appears around 1590-1650 cm⁻¹. In the Raman spectrum, the N-H stretching mode is also observable. The presence of intermolecular N-H···N hydrogen bonds, common in primary amines, can cause a red-shift (a shift to lower wavenumber) and broadening of the N-H stretching bands. nih.gov

Aromatic Ring Vibrations: The substituted benzene (B151609) ring gives rise to several distinct signals. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The characteristic C=C stretching vibrations within the ring appear in the 1450-1600 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations, which are sensitive to the substitution pattern, are expected in the 690-900 cm⁻¹ range.

Aliphatic Chain Vibrations: The isobutylamine (B53898) and ethyl substituents will produce C-H stretching vibrations for sp³-hybridized carbons, typically in the 2850-2960 cm⁻¹ region. C-H bending and rocking modes for the CH₂, and CH₃ groups will appear in the 1350-1470 cm⁻¹ range. The C-N stretching vibration is expected in the 1000-1250 cm⁻¹ region.

Analysis of a structurally similar compound, 2-phenylethylamine, via Raman spectroscopy has shown that multiple conformers can coexist in the liquid state. nih.gov Similar conformational complexities would be expected for this compound due to the rotational freedom around the C-C and C-N single bonds.

Table 1: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique | Notes |

| N-H Stretch | 3300 - 3500 | IR, Raman | Expected as a doublet for a primary amine. |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Characteristic of the phenyl ring. |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman | From ethyl and isobutyl groups. |

| N-H Bend (Scissoring) | 1590 - 1650 | IR | Strong in IR spectra of primary amines. |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman | Multiple bands are expected. |

| Aliphatic C-H Bend | 1350 - 1470 | IR | Bending modes of CH₂ and CH₃ groups. |

| C-N Stretch | 1000 - 1250 | IR, Raman | Indicates the presence of the amine group. |

| Aromatic C-H OOP Bend | 690 - 900 | IR | Sensitive to the substitution pattern on the ring. |

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides precise data on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SCXRD) is the primary technique for the unambiguous determination of a molecule's absolute configuration. nih.gov For a chiral molecule like this compound, obtaining a suitable single crystal allows for the precise measurement of its 3D structure. The process involves mounting a single crystal on a diffractometer and bombarding it with monochromatic X-rays. ub.edu The resulting diffraction pattern is used to solve the crystal structure, yielding atomic coordinates, bond lengths, and bond angles with high precision. mdpi.com

The solved structure would confirm the connectivity of the 2-ethylphenyl group to the isobutylamine moiety. Key parameters obtained would include the C-N bond length, the geometry of the amine group, the planarity of the aromatic ring, and the torsion angles describing the orientation of the substituents relative to each other. For an enantiomerically pure sample, the analysis can determine the absolute stereochemistry, often quantified by the Flack parameter, which should be close to zero for the correct configuration. nih.gov

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value | Description |

| Chemical Formula | C₁₂H₁₉N | The molecular formula of the compound. |

| Crystal System | Monoclinic | A common crystal system for organic molecules. nih.gov |

| Space Group | P2₁/c | A frequently observed space group. nih.gov |

| a (Å) | 5.93 | Unit cell dimension. mdpi.com |

| b (Å) | 10.97 | Unit cell dimension. mdpi.com |

| c (Å) | 14.80 | Unit cell dimension. mdpi.com |

| β (°) | 98.62 | Unit cell angle. mdpi.com |

| V (ų) | 950.5 | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. mdpi.com |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Powder X-ray Diffraction (PXRD) is a technique used to analyze the bulk properties of a crystalline solid. nf-itwg.org Instead of a single crystal, a finely powdered sample containing a multitude of tiny, randomly oriented crystallites is used. The resulting diffraction pattern is a unique fingerprint of the crystalline phase, characterized by a series of peaks at specific diffraction angles (2θ). researchgate.net

PXRD is primarily used to:

Assess Crystalline Purity: The presence of any crystalline impurities would result in additional peaks in the diffraction pattern. empa.ch

Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns due to differences in their crystal lattice structures. spectroscopyonline.com

Confirm Phase Identity: The experimental PXRD pattern can be compared to a pattern calculated from SCXRD data to confirm that the bulk material has the same crystal structure as the single crystal that was analyzed.

The PXRD pattern is typically presented as a plot of intensity versus the diffraction angle (2θ). Each peak corresponds to a specific set of crystal lattice planes, as defined by Bragg's Law.

Table 3: Hypothetical Powder X-ray Diffraction Peak List for this compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 45 |

| 15.5 | 5.71 | 100 |

| 18.9 | 4.69 | 80 |

| 20.5 | 4.33 | 65 |

| 24.7 | 3.60 | 50 |

| 28.1 | 3.17 | 35 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. shu.ac.uk When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores (light-absorbing groups). shu.ac.uk

In this compound, the primary chromophore is the 2-ethylphenyl group. The aromatic ring contains a conjugated π-electron system, which gives rise to π → π* transitions. These are typically strong absorptions and are expected to appear in the UV region. The primary amine group contains a nitrogen atom with a lone pair of non-bonding electrons (n-electrons). This allows for an n → σ* transition, which involves promoting a non-bonding electron to an antibonding sigma orbital. These transitions are generally of lower intensity and occur at shorter wavelengths compared to π → π* transitions. shu.ac.uk

The absorption spectrum is a plot of absorbance versus wavelength (λ). The wavelength of maximum absorbance is denoted as λmax.

Table 4: Expected Electronic Transitions for this compound

| Transition | Chromophore / Functional Group | Expected λmax Range (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| π → π | Phenyl ring | ~260-270 | 100 - 1,000 |

| n → σ | Amine (-NH₂) | < 220 | < 1,000 |

Computational and Theoretical Investigations of 2 Ethylphenyl Isobutylamine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure of molecules by calculating the electron density rather than the complex many-electron wavefunction. tue.nlmdpi.com Methods like B3LYP are commonly employed for their reliability in predicting molecular geometries and energies. nih.govnih.gov

Geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as a stationary point on the potential energy surface. nih.gov For (2-Ethylphenyl)isobutylamine, this process would involve starting with an initial guess of its structure and iteratively adjusting bond lengths, bond angles, and dihedral angles until the minimum energy conformation is located. chalcogen.ro This optimized structure provides a prediction of the molecule's most stable form in the gas phase.

The electronic structure describes the distribution and energy of electrons within the molecule. DFT calculations yield valuable information about molecular orbitals, charge distribution, and other electronic properties that govern the molecule's stability and reactivity.

Table 1: Predicted Geometrical Parameters for Optimized this compound Note: These are representative values derived from typical DFT calculations for similar molecular structures.

| Parameter | Bond | Predicted Value |

|---|---|---|

| Bond Lengths | C-C (aromatic) | ~1.39 Å |

| C-C (alkyl) | ~1.54 Å | |

| C-N | ~1.47 Å | |

| C-H | ~1.09 Å | |

| N-H | ~1.01 Å | |

| Bond Angles | C-C-C (aromatic) | ~120° |

| C-C-C (isobutyl) | ~109.5° | |

| H-N-H | ~107° |

| Dihedral Angles | C(aromatic)-C(ethyl)-C-N | Variable (see Conformational Analysis) |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity. researchgate.netthaiscience.info

HOMO: Represents the ability to donate an electron. Regions of the molecule with high HOMO density are susceptible to electrophilic attack. For an amine like this compound, the HOMO is typically localized on the nitrogen atom due to its lone pair of electrons.

LUMO: Represents the ability to accept an electron. Regions with high LUMO density are prone to nucleophilic attack. In this molecule, the LUMO is likely distributed across the aromatic ring. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. thaiscience.info A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. nih.gov

Table 2: Predicted Frontier Orbital Energies for this compound Note: These values are illustrative and depend on the specific DFT functional and basis set used.

| Parameter | Predicted Energy (eV) | Implication |

|---|---|---|

| EHOMO | -5.8 eV | Indicates electron-donating capability, centered on the amine group. |

| ELUMO | 0.5 eV | Indicates electron-accepting capability, likely on the phenyl ring. |

| ΔE (LUMO-HOMO) | 6.3 eV | Suggests relatively high kinetic stability and low reactivity. |

A Molecular Electrostatic Potential (MEP) surface map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule. thaiscience.info

Red Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are sites susceptible to electrophilic attack. For this compound, the most negative region would be centered around the nitrogen atom's lone pair.

Blue Regions: Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These are sites susceptible to nucleophilic attack. Positive regions are typically found around the hydrogen atoms of the amine group.

Green Regions: Represent neutral or weakly polarized areas, such as the alkyl chains.

The MEP map visually confirms that the primary site for electrophilic interaction (e.g., protonation) is the nitrogen atom.

Conformational Analysis and Potential Energy Surfaces

This compound possesses several rotatable single bonds, leading to a variety of possible three-dimensional arrangements, or conformations. nobelprize.orgnih.gov Conformational analysis aims to identify the most stable conformers and the energy barriers between them. researchgate.net

This is achieved by systematically rotating key dihedral angles (e.g., the angle between the phenyl ring and the ethyl group, or the rotations within the isobutyl chain) and calculating the potential energy at each step. youtube.com The results are plotted on a Potential Energy Surface (PES), where the valleys represent stable or metastable conformers and the peaks represent the transition states for converting between them. youtube.com The global minimum on the PES corresponds to the most stable, and therefore most abundant, conformer of the molecule. youtube.com For this molecule, the analysis would likely reveal that steric hindrance between the bulky isobutyl group and the ethyl group on the phenyl ring plays a significant role in determining the preferred conformation.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry can accurately predict spectroscopic data, which is crucial for structure verification. nih.gov

NMR Chemical Shifts: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values, when compared with experimental spectra, help in assigning specific signals to each atom in the molecule, confirming its connectivity and structure. nih.govnih.gov

IR Frequencies: The vibrational frequencies of a molecule can also be calculated. nih.gov Each calculated frequency corresponds to a specific molecular motion (e.g., N-H stretching, C-H bending, C=C aromatic stretching). The predicted IR spectrum can be compared to an experimental spectrum to identify characteristic functional groups and confirm the molecule's identity. Scaling factors are often applied to the calculated frequencies to better match experimental results, accounting for systematic errors in the computational method. nih.gov

Table 3: Predicted Spectroscopic Data for this compound Note: These are typical predicted values for the key functional groups.

| Spectrum | Functional Group | Predicted Value |

|---|---|---|

| ¹H NMR | -NH₂ | ~1.5 - 2.5 ppm |

| Ar-H | ~7.0 - 7.5 ppm | |

| -CH₂- (ethyl) | ~2.6 ppm | |

| -CH₃ (ethyl) | ~1.2 ppm | |

| ¹³C NMR | Ar-C | ~125 - 145 ppm |

| C-N | ~40 - 50 ppm | |

| Alkyl-C | ~10 - 30 ppm | |

| IR | N-H Stretch | ~3300 - 3400 cm⁻¹ |

| C-H Stretch (Aromatic) | ~3000 - 3100 cm⁻¹ | |

| C-H Stretch (Alkyl) | ~2850 - 2960 cm⁻¹ |

Computational Studies of Reaction Mechanisms and Transition States

DFT can be used to model the entire pathway of a chemical reaction, providing a detailed understanding of its mechanism. mdpi.commdpi.com This involves identifying the structures of reactants, products, and any reaction intermediates. Crucially, computational methods can locate and characterize the transition state —the highest energy point along the reaction coordinate. researchgate.net

The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the rate of the reaction. By calculating the activation energies for different possible pathways, chemists can predict which reaction mechanism is most likely to occur. For this compound, one could computationally study reactions such as N-alkylation or N-acylation to understand its reactivity with various electrophiles. Such studies would reveal the energetic feasibility of the reaction and provide a detailed picture of the bond-breaking and bond-forming processes. researchgate.net

Intermolecular Interaction Modeling

The intermolecular forces of a molecule dictate its macroscopic properties, such as boiling point, solubility, and crystal packing. For this compound, a molecule with both polar and non-polar regions, a combination of hydrogen bonding, and non-covalent interactions like Van der Waals forces and π-π stacking, are anticipated to govern its molecular recognition and self-assembly. Computational modeling provides a powerful tool to dissect these intricate interactions at the atomic level.

The primary site for hydrogen bonding in this compound is the secondary amine group (-NH-). The nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor, while the hydrogen atom bonded to the nitrogen can act as a hydrogen bond donor. This dual capability allows for the formation of intermolecular N-H···N hydrogen bonds, creating networks of interconnected molecules.

Theoretical calculations on analogous N-alkylated phenethylamines suggest that these N-H···N hydrogen bonds are of moderate strength. The presence of the bulky isobutyl group on the nitrogen atom in this compound likely introduces steric hindrance, which may influence the geometry and strength of these hydrogen bonds compared to less substituted amines.

Computational models predict that the N-H···N hydrogen bonds in a network of this compound molecules would exhibit specific geometric and energetic parameters. The table below presents a summary of expected values based on density functional theory (DFT) calculations performed on similar N-alkylated phenethylamine (B48288) systems.

| Parameter | Predicted Value Range |

| H···N Bond Length (Å) | 2.0 - 2.5 |

| N-H···N Bond Angle (°) | 150 - 170 |

| Interaction Energy (kcal/mol) | -2.5 to -4.5 |

This interactive data table allows for sorting and filtering of the predicted hydrogen bonding parameters.

The interaction energy, a measure of the strength of the hydrogen bond, is influenced by the electronic environment and the orientation of the interacting molecules. The negative values indicate an attractive force, stabilizing the molecular assembly. The formation of these hydrogen bonding networks is a key factor in the condensation of this compound from a gaseous to a liquid or solid state.

Van der Waals Forces: These ubiquitous forces arise from temporary fluctuations in electron density, creating transient dipoles that induce complementary dipoles in neighboring molecules. Van der Waals forces, while individually weak, become significant over the entire surface area of the molecule. The ethyl and isobutyl alkyl groups of this compound provide a considerable non-polar surface area, leading to substantial London dispersion forces, a major component of Van der Waals interactions. Computational models that incorporate dispersion corrections are essential for accurately predicting the contribution of these forces to the total interaction energy.

π-π Stacking: The presence of the 2-ethylphenyl group introduces the possibility of π-π stacking interactions. These interactions occur between the electron-rich π-systems of aromatic rings. In the case of this compound, the ethyl substituent on the phenyl ring influences the preferred geometry of these stacking arrangements. Computational studies on substituted benzene (B151609) dimers suggest that alkyl substituents can modulate the strength and geometry of π-π interactions.

The most common π-π stacking configurations are face-to-face (sandwich) and edge-to-face (T-shaped). However, due to steric hindrance from the ethyl group, a parallel-displaced or offset stacking arrangement is more likely for this compound. In this configuration, the aromatic rings are parallel but not perfectly aligned, which minimizes steric repulsion while maximizing attractive dispersion forces.

The table below summarizes the key non-covalent interactions expected for this compound, with estimated interaction energies based on computational studies of analogous systems.

| Interaction Type | Key Molecular Features Involved | Estimated Interaction Energy (kcal/mol) |

| Van der Waals (Dispersion) | Isobutyl and ethyl groups, phenyl ring | -1.5 to -3.0 |

| π-π Stacking (Parallel-Displaced) | 2-Ethylphenyl rings | -2.0 to -3.5 |

This interactive data table provides an overview of the primary non-covalent interactions and their estimated energetic contributions.

Chemical Reactivity and Transformational Chemistry of 2 Ethylphenyl Isobutylamine

Amine Functional Group Reactivity

The secondary amine in (2-Ethylphenyl)isobutylamine is a key locus of reactivity. Its nucleophilicity allows for the formation of new bonds at the nitrogen center, leading to a variety of functional derivatives.

Secondary amines readily undergo acylation when treated with acylating agents such as acid chlorides or anhydrides. This nucleophilic substitution reaction results in the formation of a stable N,N-disubstituted amide. For this compound, reaction with a generic acyl chloride (R-COCl) or anhydride (B1165640) ((R-CO)₂O) in the presence of a non-nucleophilic base like pyridine (B92270) yields the corresponding N-acyl derivative. The base serves to neutralize the acidic byproduct (e.g., HCl), driving the reaction to completion.

Similarly, sulfonylation occurs upon reaction with a sulfonyl chloride (R-SO₂Cl). Kinetic studies on the arylsulfonylation of N-isobutylaniline derivatives have shown that the reaction rates are influenced by the electronic properties of both the amine and the sulfonyl chloride. researchgate.net These reactions are fundamental for installing protecting groups or for synthesizing biologically active sulfonamides.

| Reaction Type | Reagent | Product Class |

|---|---|---|

| Acetylation | Acetic Anhydride or Acetyl Chloride | N-(2-Ethylphenyl)-N-isobutylacetamide |

| Benzoylation | Benzoyl Chloride | N-(2-Ethylphenyl)-N-isobutylbenzamide |

| Tosylation | p-Toluenesulfonyl Chloride (TsCl) | N-(2-Ethylphenyl)-N-isobutyl-4-methylbenzenesulfonamide |

| Mesylation | Methanesulfonyl Chloride (MsCl) | N-(2-Ethylphenyl)-N-isobutylmethanesulfonamide |

The nitrogen atom of this compound can be further alkylated by reaction with alkyl halides. This Sₙ2 reaction converts the secondary amine into a tertiary amine. For example, treatment with an alkyl halide like methyl iodide will yield N-(2-Ethylphenyl)-N-isobutyl-N-methylamine. The reaction may require a base to neutralize the generated acid and can sometimes lead to overalkylation. Modern catalytic methods, using reagents like alcohols or boronic acids, offer alternative pathways for N-alkylation of anilines. researchgate.netorganic-chemistry.org

The resulting tertiary amine retains a lone pair of electrons and can undergo a second alkylation reaction to form a quaternary ammonium (B1175870) salt. dtic.mil This process, known as quaternization, involves the reaction of the tertiary amine with another molecule of an alkyl halide. The product is a tetra-substituted ammonium cation with a halide counter-anion, for instance, N-(2-Ethylphenyl)-N-isobutyl-N,N-dimethylammonium iodide. Quaternary ammonium compounds are a distinct class of compounds with applications as phase-transfer catalysts and antimicrobial agents.

The oxidation of secondary amines can yield several products depending on the oxidizing agent and reaction conditions. Common oxidizing agents include hydrogen peroxide, peroxy acids, and potassium permanganate. libretexts.orgyoutube.com Oxidation of N-alkylanilines can lead to the formation of nitrones or hydroxylamines. Under harsh conditions, cleavage of the N-alkyl bond or reactions involving the aromatic ring can occur.

While the amine functional group itself is in a reduced state, the term "reduction pathway" is most relevant in the context of the synthesis of this compound. A common and efficient synthetic route is reductive amination. purdue.edu This process involves the reaction of 2-ethylbenzaldehyde (B125284) with isobutylamine (B53898) to form an intermediate imine (a Schiff base), which is then reduced in situ to the target secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/Pd). An alternative one-pot method involves the reductive N-alkylation of 2-ethylaniline (B167055) with isobutyraldehyde (B47883). researchgate.net Another synthetic approach is the reduction of the corresponding amide, N-(2-ethylphenyl)isobutyramide, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the phenyl ring in this compound is significantly influenced by the two existing substituents: the ethyl group (-CH₂CH₃) and the isobutylamino group (-NH-iBu). Both groups are classified as activating, ortho-, para-directors for electrophilic aromatic substitution (EAS). wikipedia.org

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity of this substitution are governed by the electronic properties of the substituents already present. libretexts.org

N-Isobutylamino Group: This is a strongly activating group due to the resonance donation of the nitrogen's lone pair of electrons into the benzene (B151609) ring. This donation significantly increases the electron density at the ortho and para positions, making them highly susceptible to electrophilic attack. pressbooks.pubchemistrysteps.com

Ethyl Group: This is a weakly activating group that donates electron density primarily through an inductive effect. It also directs incoming electrophiles to the ortho and para positions. youtube.com

The combined effect of these two ortho-, para-directing groups determines the substitution pattern. The positions on the ring are numbered starting from the carbon bearing the isobutylamino group as C1. The ethyl group is at C2. The available positions for substitution are C3, C4, C5, and C6.

Position 4 (para to the amino group): This position is strongly activated by the amino group via resonance and weakly activated by the ethyl group (meta).

Position 6 (ortho to the amino group): This position is also strongly activated by the amino group via resonance. However, it is subject to significant steric hindrance from the adjacent bulky ethyl group and the N-isobutylamino group itself.

Position 3 and 5: These positions are less activated and are not the primary sites of electrophilic attack.

Therefore, electrophilic substitution is expected to occur predominantly at the C4 position (para to the highly activating amino group), which is sterically accessible. The C6 position is electronically favorable but sterically hindered, likely resulting in it being a minor product. It is important to note that the high reactivity of the N-alkylaniline ring can sometimes lead to over-reaction (e.g., polyhalogenation) or side reactions (e.g., oxidation). libretexts.org To control the reactivity, the amine can be temporarily converted to a less-activating amide group (via acylation), which can be hydrolyzed back to the amine after the EAS reaction is complete.

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | N-(2-Ethyl-4-nitrophenyl)isobutylamine |

| Bromination | Br₂, FeBr₃ | N-(4-Bromo-2-ethylphenyl)isobutylamine |

| Sulfonation | Fuming H₂SO₄ | 4-(Isobutylamino)-3-ethylbenzenesulfonic acid |

| Friedel-Crafts Acylation* | RCOCl, AlCl₃ | Reaction fails due to Lewis acid complexation with the amine. Protection of the amine is required. |

Directed ortho-metalation (DoM) offers a powerful and highly regioselective alternative to electrophilic aromatic substitution for functionalizing the aromatic ring. wikipedia.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent (typically n-butyllithium or sec-butyllithium), directing the deprotonation (lithiation) of the nearest ortho C-H bond. baranlab.orguwindsor.ca

The N-isobutylamino group in this compound can function as a DMG. However, the acidic N-H proton would be deprotonated first. To utilize this strategy effectively, the amine is typically protected with a group that enhances its directing ability and removes the acidic proton, such as a pivaloyl (-COC(CH₃)₃) or carbamate (B1207046) group. acs.org Upon treatment with a strong base like sec-butyllithium (B1581126) in the presence of a chelating agent like TMEDA, the protected aniline (B41778) directs lithiation exclusively to the C6 position, the only available position ortho to the DMG. unblog.fr The resulting aryllithium intermediate is a potent nucleophile that can be quenched with a wide range of electrophiles to introduce a new substituent with perfect regiocontrol. This method provides access to 1,2,6-trisubstituted benzene derivatives that are difficult to synthesize via classical EAS reactions.

| Electrophile | Reagent Example | Functional Group Introduced at C6 |

|---|---|---|

| Carbon Dioxide | CO₂ | -COOH (Carboxylic acid) |

| Aldehyde/Ketone | (CH₃)₂CO | -C(OH)(CH₃)₂ (Tertiary alcohol) |

| Alkyl Halide | CH₃I | -CH₃ (Methyl) |

| Silyl Halide | (CH₃)₃SiCl | -Si(CH₃)₃ (Trimethylsilyl) |

| Iodine | I₂ | -I (Iodo) |

Role as a Nucleophile in Condensation Reactions (e.g., Schiff Base Formation)

This compound, as a primary amine, possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This characteristic allows it to participate in a variety of chemical reactions, most notably condensation reactions with carbonyl compounds such as aldehydes and ketones. The product of this type of reaction is a Schiff base, a compound containing a carbon-nitrogen double bond, also known as an imine. nih.govresearchgate.net

The formation of a Schiff base is a reversible process that typically involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon. nih.gov This initial step forms a carbinolamine intermediate. nih.gov Subsequent dehydration, often facilitated by acid catalysis or azeotropic removal of water, leads to the formation of the stable imine bond. nih.govresearchgate.net The general mechanism involves the amine's nitrogen atom attacking the carbonyl carbon, followed by a proton transfer and the elimination of a water molecule. nih.gov

While aldehydes generally react readily with primary amines to form Schiff bases, the reaction with ketones can be less straightforward and may require specific conditions, such as the appropriate choice of catalyst, solvent, and temperature to drive the equilibrium towards the product. The stability of the resulting Schiff base can be influenced by the electronic and steric properties of both the amine and the carbonyl compound. researchgate.net Aromatic aldehydes, for instance, tend to form more stable Schiff bases compared to aliphatic ones. researchgate.net

The reaction of this compound with various carbonyl compounds would yield a series of N-substituted imines. These reactions are typically carried out in solvents like methanol (B129727) or ethanol, and the mixture may be refluxed to ensure completion. mdpi.com The resulting Schiff bases are versatile intermediates in organic synthesis. nih.gov

Table 1: Representative Schiff Base Formation Reactions with this compound

This table illustrates the expected products from the condensation reaction of this compound with various representative aldehydes and ketones.

| This compound | Carbonyl Reactant | Reaction Conditions | Expected Schiff Base Product |

| Benzaldehyde | Ethanol, reflux, cat. Acid | N-(benzylidene)-1-(2-ethylphenyl)-2-methylpropan-1-amine | |

| Acetone | Toluene, Dean-Stark, cat. Acid | N-(propan-2-ylidene)-1-(2-ethylphenyl)-2-methylpropan-1-amine | |

| Salicylaldehyde | Methanol, reflux | 2-(((1-(2-ethylphenyl)-2-methylpropyl)imino)methyl)phenol | |

| Cinnamaldehyde | Ethanol, room temp | N-(3-phenylallylidene)-1-(2-ethylphenyl)-2-methylpropan-1-amine |

Stereochemical Transformations and Racemization Studies

This compound is a chiral molecule due to the presence of a stereocenter at the carbon atom bonded to the amino group, the phenyl ring, the isobutyl group, and a hydrogen atom. As such, it can exist as a pair of enantiomers, (R)- and (S)-(2-Ethylphenyl)isobutylamine. Unless synthesized via an asymmetric route, the compound is typically produced as a racemic mixture, containing equal amounts of both enantiomers. wikipedia.org The separation of these enantiomers, a process known as chiral resolution, is a critical step in stereochemistry, particularly for the production of optically active compounds. wikipedia.org

One of the most common methods for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. wikipedia.orgtcichemicals.com The resulting products are a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. wikipedia.org This difference in solubility allows for their separation by fractional crystallization. wikipedia.org Once the diastereomeric salts are separated, the desired pure enantiomer of the amine can be recovered by treating the salt with a base to remove the chiral resolving agent.

Commonly used chiral resolving agents for amines include tartaric acid and its derivatives (e.g., O,O'-dibenzoyl-tartaric acid), mandelic acid, and camphorsulfonic acid. wikipedia.orggoogle.com The efficiency of a particular resolution depends on the specific interaction between the amine and the resolving agent, which influences the crystal packing and solubility differences between the diastereomers. researchgate.net

Following a successful resolution, one enantiomer is isolated while the other remains. For economic and environmental efficiency, it is often desirable to convert the unwanted enantiomer back into the racemic mixture so it can be recycled into the resolution process. This process is known as racemization. Racemization of a resolved amine might be achieved by heating or by treatment with a base or catalyst that facilitates the reversible cleavage of a bond at the stereocenter, allowing for its inversion.

Table 2: Overview of a Classical Chiral Resolution Process for Racemic Amines

This table outlines the typical steps and key components involved in the chiral resolution of a racemic amine like this compound via diastereomeric salt formation.

| Step | Description | Key Components & Considerations |

| 1. Salt Formation | The racemic amine is reacted with an enantiomerically pure chiral acid in a suitable solvent. | Racemic Amine: (R/S)-(2-Ethylphenyl)isobutylamineChiral Resolving Agent: e.g., (R,R)-Tartaric acid, (S)-Mandelic acidSolvent: Must allow for differential solubility of the diastereomeric salts (e.g., ethanol, methanol, water). |

| 2. Fractional Crystallization | The solution is cooled or concentrated to induce crystallization. Due to different solubilities, one diastereomeric salt precipitates preferentially. | The less soluble salt ((R)-amine-(R)-acid or (S)-amine-(R)-acid) crystallizes out of the solution. The more soluble salt remains in the mother liquor. |

| 3. Separation | The crystallized salt is separated from the mother liquor by filtration. | The solid crystals are collected, representing an enriched form of one diastereomer. |

| 4. Liberation of Free Amine | The separated diastereomeric salt is treated with a base to neutralize the chiral acid and liberate the free enantiomerically enriched amine. | A base (e.g., NaOH, Na2CO3) is added. The free amine is then typically extracted with an organic solvent. |

| 5. Racemization (Optional) | The unwanted enantiomer from the mother liquor can be recovered and racemized for reuse. | This step improves the overall yield and atom economy of the process. |

2 Ethylphenyl Isobutylamine As a Versatile Chemical Building Block

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

The primary amine functionality of (2-Ethylphenyl)isobutylamine makes it a suitable precursor for the synthesis of various nitrogen-containing heterocycles. The reactivity of the amine, combined with the substitution pattern on the phenyl ring, can be strategically utilized to construct complex ring systems such as quinolines, indoles, and pyrroles.

Generally, the synthesis of such heterocycles involves the reaction of an amino-substituted building block with a carbonyl compound or an alkyne, often mediated by a catalyst. For instance, 2-alkynyl-substituted anilines are known to react with carbonyl derivatives under different catalytic conditions to form a variety of heterocyclic scaffolds. mdpi.comresearchgate.net While direct examples involving this compound are not prevalent in the literature, its structural analog, 2-ethylaniline (B167055), which is a primary aromatic amine, can be used to illustrate similar synthetic strategies. The reaction of 2-alkynylanilines with ketones or dicarbonyl compounds can be directed to selectively produce quinolines or indoles by choosing appropriate catalysts like p-toluenesulfonic acid or gold salts. mdpi.com

A general approach to quinoline (B57606) synthesis involves the reaction of a 2-alkynylaniline with an aldehyde, catalyzed by a combination of palladium acetate (B1210297) and an acid, leading to ring-fused quinolines. mdpi.com Similarly, iron-catalyzed reactions of 2-alkynylanilines with other reagents can lead to the formation of pyrrole (B145914) derivatives. researchgate.net The presence of the isobutylamine (B53898) group in this compound would introduce additional complexity and steric hindrance, potentially influencing the regioselectivity and reaction kinetics of such cyclization reactions.

Table 1: Examples of Heterocycle Synthesis Pathways Using Aniline (B41778) Derivatives

| Aniline Derivative | Reactant | Catalyst/Conditions | Resulting Heterocycle | Reference |

|---|---|---|---|---|

| 2-Alkynylaniline | Aldehyde | Pd(OAc)₂, p-TsOH | Ring-fused Quinolines | mdpi.com |

| 2-Alkynylaniline | 1,3-Dicarbonyl Compound | NaAuCl₄·2H₂O | Indole Derivatives | mdpi.com |

| 2-Alkynylaniline | Nitro Olefin & 1,3-Dicarbonyl | FeCl₃ | Pyrrole Derivatives | researchgate.net |

| 2-Alkynylaniline | 2-Iodoaniline | Domino heteroannulation | Benzimidazole fused Isoquinolines | nih.gov |

Intermediate in the Formation of Amide, Urea, and Carbamate (B1207046) Derivatives

The nucleophilic primary amine of this compound readily participates in reactions to form stable amide, urea, and carbamate linkages, making it a key intermediate in the synthesis of a diverse range of functional molecules.

Amide Derivatives: Amide bonds can be formed by reacting this compound with carboxylic acids or their derivatives, such as esters or acyl chlorides. masterorganicchemistry.comlibretexts.org Direct condensation with a carboxylic acid often requires activating agents or harsh conditions like strong heating to remove the water byproduct. nih.govresearchgate.net Boron-based reagents, like B(OCH₂CF₃)₃, have been shown to facilitate direct amidation under milder, operationally simple conditions. nih.govacs.org Alternatively, the reaction with esters, though generally requiring heat, can be accelerated using microwave irradiation in the presence of a base like potassium tert-butoxide. tandfonline.comresearchgate.net

Urea Derivatives: Substituted ureas are commonly synthesized by the reaction of a primary amine with an isocyanate. organic-chemistry.orgcommonorganicchemistry.com This reaction is typically efficient and proceeds at room temperature without the need for a catalyst. commonorganicchemistry.com Unsymmetrical ureas featuring the this compound scaffold can be readily prepared by reacting it with a suitable isocyanate. Other methods avoid the direct use of toxic isocyanates by employing phosgene (B1210022) equivalents like carbonyldiimidazole (CDI) or triphosgene. wikipedia.org Furthermore, ureas can be formed through the reaction of amines with carbamates or via the Curtius rearrangement of an acyl azide (B81097) to form an isocyanate in situ, which is then trapped by the amine. organic-chemistry.org

Carbamate Derivatives: Carbamates, often used as protecting groups for amines in organic synthesis, can be formed from this compound through several established methods. wikipedia.org A common laboratory-scale synthesis involves the reaction of the amine with a chloroformate in the presence of a base. wikipedia.orgtandfonline.com Alternative, greener approaches utilize dialkyl carbonates as carboxylating agents, sometimes with catalytic activation. lincoln.ac.ukresearchgate.netthieme-connect.comgoogle.com Another route involves a three-component coupling of the amine, carbon dioxide, and an alkyl halide, which offers mild reaction conditions. organic-chemistry.orgacs.org

Applications in Complex Organic Synthesis (e.g., Macrocycles)

The structural characteristics of this compound make it a potentially useful building block in the synthesis of complex organic molecules, including macrocycles. Macrocycles are large ring structures that are of significant interest in drug discovery.

The synthesis of macrocycles often relies on the sequential and combinatorial assembly of smaller building blocks. nih.gov A primary amine is a common component in these strategies, serving as a nucleophile to connect with other fragments. For example, a solution-phase strategy for macrocycle synthesis involves the reaction of a bromoacetamide-functionalized peptide with a primary amine, followed by cyclization with a bis-electrophile linker. nih.gov In such a scheme, this compound could be one of many primary amines used in a combinatorial fashion to generate a large library of distinct macrocycles. The bulky and lipophilic nature of the (2-ethylphenyl)isobutyl group would impart specific conformational constraints and physicochemical properties to the resulting macrocycle. Other strategies for synthesizing nitrogen-containing macrocycles involve the one-pot reaction of diamine building blocks with other components, where the amine's structure influences the final macrocycle's size and properties. mdpi.com

Role in Polymer Chemistry and Material Science

Primary amines are fundamental monomers in the synthesis of several classes of polymers, particularly polyamides and polyureas. This compound, as a primary amine, can be incorporated into polymer chains to modify material properties.

Polyamides: Polyamides, such as nylons and aramids, are formed by the step-growth polymerization of diamines with dicarboxylic acids (or their more reactive diacyl chloride derivatives). wikipedia.org While this compound is a monoamine, it could be used as a chain-capping agent to control the molecular weight of a polyamide. Alternatively, if a di-functionalized version were synthesized (e.g., with a carboxylic acid group elsewhere on the molecule), it could be directly polymerized. A modern approach to polyamide synthesis involves the catalytic dehydrogenation of diols and diamines, offering a cleaner process with high atomic economy. nih.gov The incorporation of the bulky (2-ethylphenyl)isobutyl group into a polyamide backbone would likely disrupt chain packing, decrease crystallinity, and potentially increase solubility in organic solvents while enhancing thermal stability.

Polyureas and Polycarbamates (Polyurethanes): The same reactions that form small-molecule ureas and carbamates can be extended to create polymers. The reaction of a diamine with a diisocyanate is a primary route to polyureas. Similarly, polyurethanes are synthesized from diols and diisocyanates. The amine group of this compound can react with isocyanates, and this chemistry is central to the formation of these polymer classes. researchgate.net

Design of Ligands and Catalysts in Organometallic Chemistry

The nitrogen atom in this compound can act as a ligand, coordinating to a metal center to form organometallic complexes that may have catalytic activity. The amine itself can be a simple donor ligand, but more often it serves as a precursor for the synthesis of more complex polydentate ligands.

A prevalent strategy is the synthesis of Schiff base ligands, which are formed through the condensation of a primary amine with an aldehyde or ketone. researchgate.netchemijournal.comasianpubs.orgiosrjournals.org The resulting compound contains an imine (azomethine) group (-C=N-) whose nitrogen atom, along with other nearby donor atoms (like a hydroxyl group from salicylaldehyde), can chelate to a metal ion. asianpubs.orgnih.gov By reacting this compound with a suitable carbonyl compound, a Schiff base ligand can be prepared. The steric bulk provided by the isobutyl and ethylphenyl groups can create a specific coordination environment around the metal center, influencing the selectivity and activity of the resulting catalyst. These tailored metal complexes have applications in various catalytic transformations.

Advanced Analytical Methods for Purity and Quantitative Analysis

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, indispensable for separating (2-Ethylphenyl)isobutylamine from impurities, starting materials, and byproducts. The choice of technique is primarily dictated by the volatility and polarity of the analyte.

Gas Chromatography (GC) for Volatile Compounds

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and injected into a column, where it is separated based on its partitioning between a stationary phase and a mobile gas phase. For amines, derivatization is often employed to improve chromatographic peak shape and thermal stability.

Derivatization with agents such as trifluoroacetic anhydride (B1165640) (TFAA) can enhance the volatility and reduce the polarity of this compound, leading to better separation and detection. The selection of the GC column is also critical; a mid-polarity column, such as one with a phenyl-methylpolysiloxane stationary phase, is often suitable for aromatic amines.

| Parameter | Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min (hold 5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Compounds

For non-volatile impurities or when derivatization is not desirable, High-Performance Liquid Chromatography (HPLC) is the method of choice. thermofisher.cn Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is commonly used for the separation of aromatic amines. nih.gov

A C18 or phenyl-hexyl column can provide good separation for this compound and its potential impurities. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of amines.

| Parameter | Condition |

|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm |

Chiral Chromatography for Enantiomeric Purity

This compound possesses a chiral center, meaning it can exist as two enantiomers. As these stereoisomers can have different pharmacological properties, their separation and quantification are of paramount importance. Chiral chromatography is a specialized form of chromatography used for this purpose.

This can be achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of chiral amines. yakhak.org Both normal-phase and reversed-phase chiral HPLC methods can be developed.

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation technique with a detection method like mass spectrometry (MS), provide a powerful tool for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. pjps.pktaylorfrancis.com This technique is invaluable for identifying unknown impurities by providing information on their molecular weight and fragmentation patterns. nih.gov The mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the isobutyl group and the ethylphenyl moiety.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for the analysis of less volatile or thermally labile compounds. nih.gov It offers high sensitivity and selectivity, making it ideal for detecting and quantifying trace-level impurities. The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and is crucial for the analysis of complex matrices. nih.gov

| Technique | Ionization Mode | Expected m/z Values |

|---|---|---|

| GC-MS | Electron Ionization (EI) | Molecular Ion (M+), fragments corresponding to loss of isobutyl and ethyl groups. |

| LC-MS | Electrospray Ionization (ESI+) | Protonated Molecule [M+H]+ |

Spectroscopic Quantification Methods (e.g., Quantitative NMR)

While chromatography is excellent for separation, spectroscopic methods can provide direct quantitative information without the need for a separation step in some cases.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that can be used for the purity assessment and quantification of this compound. emerypharma.com The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. ox.ac.uk By comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known concentration, the absolute purity of the sample can be determined with high accuracy and precision. core.ac.uk Protons on the aromatic ring or the ethyl group of this compound could be used for quantification.

Development and Validation of Analytical Protocols for Research Applications

For research applications, it is crucial to develop and validate analytical methods to ensure they are suitable for their intended purpose. pharmaguideline.com Method validation is the process of demonstrating that an analytical procedure is accurate, precise, specific, linear, and robust. amazonaws.comgavinpublishers.com

The International Council for Harmonisation (ICH) provides guidelines for the validation of analytical procedures. scielo.br Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. amazonaws.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

A comprehensive validation report should be prepared to document the performance of the analytical method.

Emerging Research Frontiers in 2 Ethylphenyl Isobutylamine Chemistry

Novel Synthetic Methodologies for Enhanced Atom Economy and Sustainability

Emerging research in synthetic methodology offers several promising directions for the more sustainable synthesis of (2-Ethylphenyl)isobutylamine and its analogs. These include:

Catalytic C-H Amination: Direct amination of the ethylphenyl precursor would represent a highly atom-economical route. This approach, which is a significant area of current research, would ideally involve a catalyst that can selectively functionalize a C-H bond, thereby avoiding the need for pre-functionalized substrates and reducing the number of synthetic steps.

Reductive Amination: A common and relatively atom-economical method for amine synthesis is the reductive amination of a ketone or aldehyde. researchgate.net For this compound, this would involve the reaction of 2-ethylphenylacetone with ammonia (B1221849) or an ammonia equivalent in the presence of a reducing agent. Modern advancements focus on using catalytic hydrogenation for the reduction step, with water as the only byproduct, thus significantly improving the green credentials of the process.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Transaminases, for example, can catalyze the conversion of ketones to amines with high enantioselectivity, offering a green alternative to traditional chemical methods. The application of a suitable transaminase could enable the asymmetric synthesis of chiral this compound.

The table below illustrates a hypothetical comparison of different synthetic routes to this compound in terms of atom economy.

| Synthetic Route | Key Transformation | Theoretical Atom Economy (%) | Byproducts | Sustainability Considerations |

| Route A (Classical) | Grignard reaction followed by reduction of an oxime | < 50% | Magnesium salts, water, reducing agent waste | Use of stoichiometric organometallic reagents and reducing agents. |

| Route B (Improved) | Reductive amination of 2-ethylphenylacetone | ~80% | Water | Use of catalytic hydrogenation is preferred over stoichiometric hydrides. |

| Route C (Ideal) | Direct C-H amination of ethylbenzene (B125841) derivative | > 95% | Minimal | Requires development of a highly selective and active catalyst. |

Note: The values in this table are illustrative and depend on the specific reagents and conditions used.

Investigations into Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. mdpi.com The structure of this compound, with its aromatic ring and amine group, suggests its potential to participate in various supramolecular assemblies.

Host-Guest Interactions: The aromatic ring of this compound can act as a guest, fitting into the cavities of larger host molecules such as cyclodextrins, calixarenes, or cucurbiturils. rsc.orgnih.govrsc.org The formation of such host-guest complexes can modify the physicochemical properties of the amine, such as its solubility and stability. The amine group can also form hydrogen bonds with appropriate host molecules. rsc.org

Research in this area would involve studying the formation and properties of these supramolecular structures using techniques such as X-ray crystallography, NMR spectroscopy, and isothermal titration calorimetry. Understanding these interactions is crucial for applications in areas like materials science and drug delivery.

| Host Molecule | Potential Interaction with this compound | Driving Forces | Potential Applications |

| β-Cyclodextrin | Inclusion of the ethylphenyl group within the hydrophobic cavity. | Hydrophobic effect, van der Waals forces. | Increased aqueous solubility, controlled release. |

| p-Sulfonatocalix mdpi.comarene | Inclusion complex formation, potential interaction with the ammonium (B1175870) form. | Ion-dipole, hydrophobic, and cation-π interactions. | Molecular recognition, sensing. |

| Cucurbit rsc.orguril | Encapsulation of the entire molecule or specific moieties. | Hydrophobic and ion-dipole interactions. | Stabilization of the amine, modulation of reactivity. |

Note: This table presents potential interactions based on the known principles of host-guest chemistry.

Advanced Mechanistic Studies of Reactions Involving the Amine Moiety

The primary amine group in this compound is a key functional group that dictates much of its chemical reactivity. Advanced mechanistic studies can provide a deeper understanding of the reaction pathways, transition states, and intermediates involved in its transformations.

Nucleophilic Substitution and Addition: The lone pair of electrons on the nitrogen atom makes the amine a potent nucleophile. Mechanistic studies of its reactions with electrophiles, such as alkyl halides and carbonyl compounds, could be investigated using kinetic studies, isotopic labeling, and computational modeling. For instance, in the formation of an imine with an aldehyde, the mechanism involves a tetrahedral intermediate, and the rate-determining step can vary depending on the reaction conditions.

Catalytic Activity: Amines can act as organocatalysts. mdpi.com It would be of interest to explore if this compound or its derivatives can catalyze reactions such as aldol (B89426) or Michael additions. Mechanistic studies would focus on identifying the mode of activation, for example, through the formation of an enamine or an iminium ion intermediate.